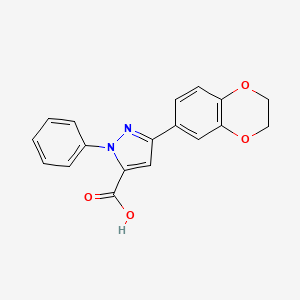

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid

Description

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with a phenyl group at position 2 and a 2,3-dihydro-1,4-benzodioxin moiety at position 3. The benzodioxin ring contributes to its aromaticity and electronic properties, which may influence reactivity and binding interactions in biological systems .

For instance, benzodioxin-containing compounds are frequently utilized in drug synthesis due to their stability and bioavailability .

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-18(22)15-11-14(19-20(15)13-4-2-1-3-5-13)12-6-7-16-17(10-12)24-9-8-23-16/h1-7,10-11H,8-9H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCYNLWGLSPXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN(C(=C3)C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377787 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-01-0 | |

| Record name | 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the formation of the benzodioxin ring followed by the construction of the pyrazole ring. The reaction conditions often include the use of polar aprotic solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group (-COOH) at position 3 of the pyrazole ring participates in standard acid-catalyzed and nucleophilic reactions:

Pyrazole Ring Reactivity

The pyrazole core undergoes electrophilic substitution and coordination reactions:

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring directs incoming electrophiles to specific positions:

Metal Coordination

The pyrazole nitrogen and benzodioxin oxygen atoms act as ligands:

Benzodioxin Ring Reactions

The 1,4-benzodioxin moiety undergoes electrophilic substitution and oxidative cleavage:

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under specific conditions:

Biological Activity Correlations

While not a direct chemical reaction, structural analogs exhibit pharmacological relevance:

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Flexibility : The target compound’s pyrazole-carboxylic acid backbone is shared with other derivatives, but its benzodioxin substituent distinguishes it from simpler analogs. This substitution likely enhances lipophilicity and π-π stacking interactions compared to unsubstituted pyrazoles.

Functional Group Impact : The carboxylic acid group enables hydrogen bonding and salt formation, contrasting with the amide group in the patented benzodioxin-indazole derivative . This difference may influence solubility and target selectivity in biological systems.

Benzodioxin Role : Both the target compound and the patented indazole derivative incorporate the 2,3-dihydro-1,4-benzodioxin moiety, which is associated with metabolic stability and improved pharmacokinetics in drug candidates .

Research Findings:

- Synthetic Utility: The benzodioxin-pyrazole scaffold is less explored compared to benzodioxin-indazole systems, as seen in the patented process for a therapeutic agent .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has a complex structure characterized by the presence of a benzodioxin moiety and a phenylpyrazole group. Its molecular formula is C18H17NO4, with a molecular weight of approximately 311.3 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO4 |

| Molecular Weight | 311.3 g/mol |

| IUPAC Name | This compound |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of pyrazole have been shown to scavenge free radicals effectively and inhibit lipid peroxidation. The antioxidant activity is often attributed to the electron-donating ability of the phenolic hydroxyl groups present in the structure .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX-1 and COX-2 pathways can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins .

Enzyme Inhibition

Molecular docking studies have revealed that this compound interacts with several key enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of S6K1 (ribosomal protein S6 kinase beta-1), which is implicated in various cellular processes including growth and metabolism. The binding affinity for S6K1 was found to be significant, suggesting its potential role as a therapeutic agent in metabolic disorders .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on similar pyrazole derivatives demonstrated their ability to reduce oxidative stress markers in vitro. The compound exhibited a dose-dependent decrease in reactive oxygen species (ROS) production and showed significant inhibition of lipoxygenase activity, further supporting its anti-inflammatory potential .

Study 2: Molecular Docking and Binding Affinity

In silico studies provided insights into the binding interactions between the compound and target enzymes. The analysis revealed that the pyrazole ring forms hydrogen bonds with critical amino acid residues in S6K1, enhancing its inhibitory potency. This study highlights the importance of structural modifications in optimizing biological activity .

Study 3: Pharmacokinetic Properties

Pharmacokinetic evaluations indicated that the compound possesses favorable properties for oral bioavailability according to Lipinski's rule of five. This suggests that it may be suitable for further development as an orally administered therapeutic agent .

Q & A

Basic: What are the recommended synthetic routes for 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylpyrazole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves coupling a benzodioxin precursor with a pyrazole-carboxylic acid derivative. Key steps include:

- Precursor Preparation : Start with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone ( ), which can undergo condensation with dimethylformamide-dimethyl acetal (DMF-DMA) to form enaminones (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one) .

- Pyrazole Ring Formation : React the enaminone with phenylhydrazine derivatives under reflux to form the pyrazole core. Carboxylic acid functionalization can be achieved via hydrolysis or oxidation of ester intermediates .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Crystallization : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO or DMF) .

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution data .

- Refinement : Employ SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths, angles, and torsional parameters .

- Validation : Cross-check with spectroscopic data (e.g., -NMR, -NMR) to confirm functional groups .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) Conditions DMSO >50 25°C Ethanol ~10–15 25°C Water <1 25°C -

Experimental Implications :

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies:

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., D4476, a structurally related benzodioxin-pyrazole inhibitor, as a positive control) .

- Impurity Analysis : Employ HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to quantify byproducts (e.g., unreacted phenylhydrazine or benzodioxin precursors) .

- Dose-Response Curves : Perform EC50/IC50 comparisons across multiple replicates to identify outliers .

Advanced: What computational methods are effective for modeling this compound’s interaction with enzymatic targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like kinases or oxidoreductases. Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .

- MD Simulations : Run 100-ns simulations in GROMACS (CHARMM36 force field) to assess stability of ligand-protein complexes .

- QSAR Models : Train models with RDKit descriptors (e.g., topological polar surface area, logP) to correlate structural features with activity .

Advanced: How can researchers optimize synthetic yield while minimizing toxic byproducts?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu-catalyzed cross-coupling for benzodioxin-pyrazole bond formation ( ).

- Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce toxicity .

- Byproduct Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., nitroso derivatives) and adjust reaction kinetics .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with:

- Biological Testing : Screen analogs against panels of kinases (e.g., MAPK, PI3K) or immune checkpoints (e.g., PD-L1) using fluorescence polarization assays .

- Data Integration : Apply cheminformatics tools (e.g., KNIME or Pipeline Pilot) to cluster activity trends .

Advanced: How should researchers design in vivo studies to evaluate pharmacokinetics?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (IV/PO administration) with plasma sampling over 24 hours .

- Analytical Methods : Quantify compound levels via LC-MS/MS (ESI+ mode, m/z 350.1 → 178.0) with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Metabolite ID : Perform HRMS (Q-TOF) on liver microsomes to identify phase I/II metabolites .

Advanced: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

- Batch Reactor Optimization : Scale from 1 mmol (lab) to 1 mol (pilot plant) using flow chemistry (e.g., Vapourtec systems) to maintain reaction homogeneity .

- Thermal Safety : Conduct DSC/TGA analysis to identify exothermic peaks and design cooling protocols .

- Regulatory Compliance : Follow ICH Q3A guidelines to control impurities (<0.15% for unknown byproducts) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells (e.g., THP-1 macrophages) to identify differentially expressed pathways (e.g., NF-κB or STAT3) .

- CRISPR Screening : Use genome-wide KO libraries to pinpoint genetic modifiers of the compound’s efficacy .

- In Situ Imaging : Apply MALDI-TOF mass spectrometry imaging to map compound distribution in tissue sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.